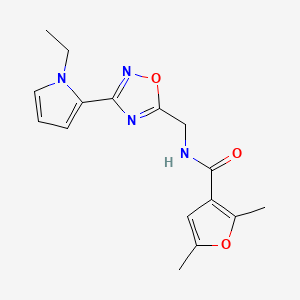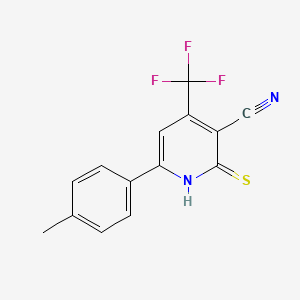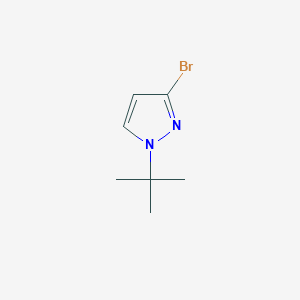![molecular formula C17H18N4O B2542799 1-Phénéthyl-3-(pyrazolo[1,5-a]pyridin-3-ylméthyl)urée CAS No. 1396880-19-5](/img/structure/B2542799.png)
1-Phénéthyl-3-(pyrazolo[1,5-a]pyridin-3-ylméthyl)urée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is a versatile chemical compound with a complex structure that includes a phenethyl group, a pyrazolo[1,5-a]pyridine moiety, and a urea functional group
Applications De Recherche Scientifique
1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea has diverse applications in scientific research. It is used in drug development for its potential therapeutic properties, materials science for its unique structural characteristics, and biological research for studying its interactions with biological molecules.
Mécanisme D'action
Target of Action
The primary target of 1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT plays a crucial role in the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD+), a vital coenzyme in cellular metabolism .
Mode of Action
1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea: acts as a potent activator of NAMPT . By activating NAMPT, it enhances the production of NAD+, which is essential for various cellular processes, including energy metabolism, DNA repair, and cell survival .
Biochemical Pathways
The activation of NAMPT by 1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea affects the NAD+ salvage pathway . This pathway recycles nicotinamide, a form of vitamin B3, into NAD+. By increasing NAD+ levels, the compound can influence various downstream effects, such as enhancing cellular metabolism and promoting cell survival .
Result of Action
The activation of NAMPT by 1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea leads to an increase in NAD+ levels . This increase can enhance cellular metabolism, promote cell survival, and potentially influence other cellular processes that depend on NAD+ .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyridine core. One common approach is the cyclization of 2-acetylpyridine with acetylpyrazine in the presence of N,N-dimethylformamide dimethylacetal, followed by further reactions to introduce the phenethyl and urea groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
Pyrazolo[1,5-a]pyridine derivatives: These compounds share the pyrazolo[1,5-a]pyridine core but differ in their substituents and functional groups.
Urea derivatives: Compounds containing the urea functional group but with different aromatic or heterocyclic moieties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
1-(2-phenylethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c22-17(18-10-9-14-6-2-1-3-7-14)19-12-15-13-20-21-11-5-4-8-16(15)21/h1-8,11,13H,9-10,12H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLGYXOLSIDOHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=C3C=CC=CN3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
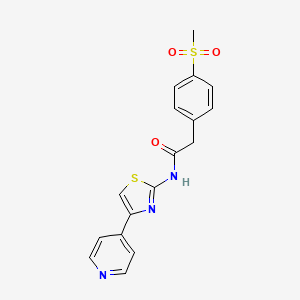
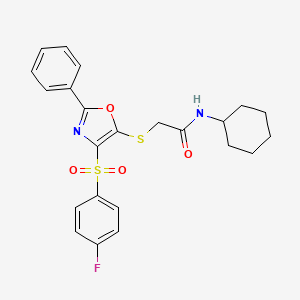
![5-methyl-4-phenyl-2-{5-[2-(trifluoromethoxy)phenoxy]furan-2-yl}-1H-imidazole](/img/structure/B2542720.png)
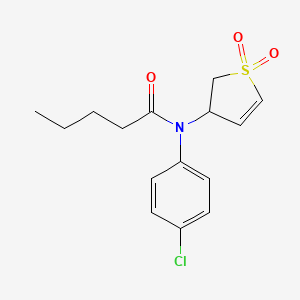
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2542725.png)
![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine](/img/structure/B2542727.png)
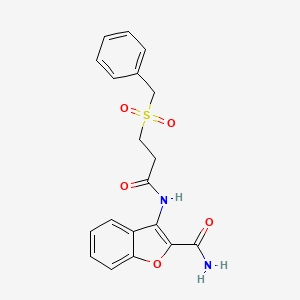
![N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N'-methylthiourea](/img/structure/B2542731.png)
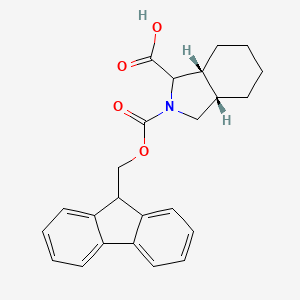

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid](/img/structure/B2542735.png)
